molecular formula C16H14O6 B3047350 Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate CAS No. 137987-92-9

Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate

Cat. No.: B3047350
CAS No.: 137987-92-9
M. Wt: 302.28 g/mol
InChI Key: ILFLFDSLJRPWIW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (CAS 137987-92-9) is a synthetic benzoate ester derivative supplied for specialized research applications. The compound has a molecular formula of C 16 H 14 O 6 and a molecular weight of 302.30 g/mol . Its structure features a 2,4-dihydroxyphenyl ketone group linked via an ether-oxygen chain to a methyl benzoate moiety, which may contribute to its physicochemical properties and research potential . This compound has been cited in pharmacological research, with studies indicating an intraperitoneal LD50 of greater than 1800 mg/kg in rodent models, providing initial acute toxicity data for laboratory safety assessments . As a polyphenolic compound, it is of interest in the study of antioxidant and polymer chemistry, with potential applications in the development of new materials and the investigation of degradation processes . Disclaimer: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all risk assessments and handle the material in accordance with their institution's safety protocols prior to use.

Properties

IUPAC Name

methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-16(20)10-2-5-12(6-3-10)22-9-15(19)13-7-4-11(17)8-14(13)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFLFDSLJRPWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160418
Record name Benzoic acid, 4-(2-(2,4-dihydroxyphenyl)-2-oxoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-92-9
Record name Benzoic acid, 4-(2-(2,4-dihydroxyphenyl)-2-oxoethoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(2-(2,4-dihydroxyphenyl)-2-oxoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the condensation reaction of an appropriate hydrazide (such as nicotinic or isonicotinic hydrazide) with 2,4-dihydroxybenzaldehyde in the presence of methanol or ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

Organic Synthesis

Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is utilized as a reagent in organic synthesis. It serves as a building block for the development of more complex organic molecules. Its phenolic and ester functionalities allow it to participate in various chemical reactions, including:

  • Esterification : The compound can undergo esterification reactions to form other esters.
  • Reduction and Oxidation Reactions : The phenolic groups can be oxidized to form quinones or reduced to alcohols using specific reagents such as lithium aluminum hydride or potassium permanganate .

Biological Studies

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, potentially useful in drug design and development.
  • Antioxidant Properties : Due to the presence of dihydroxyphenyl groups, it exhibits antioxidant properties, making it relevant in studies related to oxidative stress and related diseases .

Pharmaceutical Applications

This compound is being explored in pharmaceutical applications:

  • Drug Development : Its ability to interact with biological targets positions it as a candidate for the development of new therapeutic agents, particularly in treating conditions influenced by oxidative stress or enzyme dysfunctions .

Fine Chemical Intermediates

In the industrial sector, this compound serves as a fine chemical intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility allows for its use in various formulations and processes .

Cosmetic Industry

Due to its antioxidant properties, this compound is being considered for incorporation into cosmetic formulations aimed at skin protection against oxidative damage .

Case Study 1: Enzyme Inhibition Research

A study focused on the inhibition of specific kinases demonstrated that this compound effectively inhibited enzymatic activity related to cancer cell proliferation. The results indicated a dose-dependent relationship between the compound concentration and inhibition levels, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Efficacy

In another investigation assessing the antioxidant capacity of various phenolic compounds, this compound exhibited significant free radical scavenging activity. This property was linked to its structure, which facilitates electron donation and stabilization of free radicals .

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Name Molecular Weight (g/mol) CCS [M+H]⁺ (Ų) Solubility (Predicted)
Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate 302.28 218.0 Moderate in polar solvents
Ethyl analogue 316.31 219.5 Lower polarity
2-(4-Chlorophenyl)-2-oxoethyl derivative 429.84 N/A Low (hydrophobic)

Biological Activity

Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, with the molecular formula C16H14O6, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes hydroxyl and carbonyl functional groups. These groups are crucial for its biological interactions and activities. The compound can be synthesized through various methods, often involving condensation reactions with appropriate hydrazides and aldehydes.

Biological Activities

1. Antioxidant Activity:
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in cells.

2. Antimicrobial Properties:
The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

3. Cytotoxic Effects:
Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. The compound's IC50 values indicate moderate cytotoxic activity, suggesting potential applications in cancer treatment.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their functions. Additionally, the compound's capacity for redox reactions may enhance its biological efficacy by modulating cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAntioxidant ActivityCytotoxicity
Methyl 4-hydroxybenzoateStructureModerateLow
Methyl 2,4-dihydroxybenzoateStructureHighModerate
This compoundStructureHighModerate

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antioxidant Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced DPPH radical levels in vitro, indicating strong antioxidant capabilities (IC50 = 120 μg/mL).
  • Cytotoxicity in Cancer Cells: Research conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as a chemotherapeutic agent (IC50 = 266 μg/mL).

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate?

The synthesis typically involves nucleophilic substitution between a phenacyl bromide derivative and a benzoic acid precursor. For example, analogous compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate are synthesized by reacting 4-methoxybenzoic acid with 2-chloro-1-(2,4-dichlorophenyl)ethanone in the presence of potassium carbonate in DMF . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically influence yield and purity. Optimization of protecting groups for the dihydroxy moiety (e.g., acetylation) may be required to prevent side reactions during esterification.

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, phenacyl benzoate derivatives (e.g., 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate) are analyzed to confirm bond angles, torsion angles, and crystal packing . Spectroscopic techniques, including 1H^1 \text{H}- and 13C^13 \text{C}-NMR, IR, and high-resolution mass spectrometry (HRMS), are used to validate functional groups and molecular weight. Computational methods (e.g., DFT) may supplement experimental data to predict electronic properties .

Q. What are the primary research applications of this compound in chemistry and biology?

The compound’s ester and phenolic groups make it a candidate for:

  • Photolabile protecting groups in organic synthesis, enabling controlled release of carboxylic acids under UV light .
  • Enzyme inhibition studies , particularly for oxidoreductases or hydrolases, due to its potential redox-active dihydroxyphenyl moiety .
  • Material science applications , such as polymer crosslinking agents, leveraging its bifunctional reactivity .

Advanced Research Questions

Q. How do experimental parameters (e.g., solvent choice, temperature) influence reaction yield and purity during synthesis?

Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of carboxylate ions, improving substitution efficiency .
  • Temperature control : Elevated temperatures (50–80°C) accelerate reaction kinetics but may promote hydrolysis of ester groups.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactions in biphasic systems .
    Contradictions in yield data across studies often arise from differences in these parameters, necessitating systematic optimization via Design of Experiments (DoE) methodologies.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may stem from:

  • Tautomerism : The dihydroxyphenyl group may exhibit keto-enol tautomerism, altering peak positions .
  • Crystallinity vs. amorphous forms : X-ray powder diffraction (XRPD) can differentiate polymorphic forms that affect spectral profiles .
  • Impurity profiling : LC-MS or HPLC-DAD can identify side products (e.g., unreacted phenacyl bromide) that distort spectral interpretations .

Q. What role does the 2,4-dihydroxyphenyl group play in modulating biological activity?

The dihydroxy motif is critical for:

  • Metal chelation , enabling interactions with metalloenzymes (e.g., tyrosinase or cytochrome P450) .
  • Antioxidant activity , scavenging free radicals via phenolic hydrogen donation .
  • Hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases), as demonstrated in structurally related compounds like MSDC-0160, which modulates mitochondrial pyruvate carriers .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification bottlenecks : Column chromatography is impractical at scale; alternatives like recrystallization or distillation must be optimized .
  • Regioselectivity : Competing reactions (e.g., O- vs. C-alkylation) require careful control of electrophilic/nucleophilic sites .
  • Stability : Hydrolytic degradation of the ester group under physiological pH necessitates formulation studies (e.g., prodrug strategies) .

Methodological Considerations

Q. How can researchers validate the compound’s purity and stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and moisture content .
  • Long-term storage : Store at –20°C under inert atmosphere to prevent oxidation of the dihydroxyphenyl group .

Q. What advanced computational tools predict the compound’s reactivity and interactions?

  • Molecular docking : Simulate binding to biological targets (e.g., using AutoDock Vina) to prioritize in vitro assays .
  • QM/MM simulations : Study reaction mechanisms (e.g., ester hydrolysis) at atomic resolution .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
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Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.